molecular formula C21H19NO2S3 B3572641 1-(8-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone

1-(8-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone

Cat. No.: B3572641
M. Wt: 413.6 g/mol
InChI Key: VIVRMMXVIWONQF-UHFFFAOYSA-N
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Description

This compound (CAS: STL361140) is a heterocyclic molecule featuring a quinoline core fused with a dithiolo[3,4-c]quinoline system. Key structural attributes include:

  • Methoxy group at position 6.
  • 4,4-Dimethyl substitution on the dithiolo ring.
  • Sulfanylidene (thione) group at position 1.
  • 2-Phenylethanone substituent at position 5. Its molecular formula is C₂₀H₁₈NO₂S₃, with a molecular weight of 413.59 g/mol . The compound is synthesized as a dry powder, and its Lipinski parameters suggest moderate bioavailability .

Properties

IUPAC Name

1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2S3/c1-21(2)19-18(20(25)27-26-19)15-12-14(24-3)9-10-16(15)22(21)17(23)11-13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVRMMXVIWONQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)CC4=CC=CC=C4)C=CC(=C3)OC)C(=S)SS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360469
Record name 1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5228-50-2
Record name 1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, introduction of the methoxy group, and attachment of the phenylethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Green chemistry principles, such as the use of non-toxic solvents and catalysts, are often employed to minimize the environmental footprint.

Chemical Reactions Analysis

Types of Reactions

1-(8-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C21H19NO3S3
  • Molecular Weight : 429.6 g/mol
  • IUPAC Name : (8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-methoxyphenyl)methanone

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of dithioloquinoline compounds exhibit significant anticancer properties. A study demonstrated that similar compounds could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the methoxy and phenyl groups enhances the bioactivity of the compound, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has shown potential antimicrobial activity against several strains of bacteria and fungi. In vitro studies revealed that it possesses a broad-spectrum effect, which could lead to the development of new antibiotics .

Materials Science

Organic Photovoltaics
The unique electronic properties of dithioloquinoline derivatives make them suitable for use in organic photovoltaic devices. A recent study demonstrated that incorporating such compounds into polymer blends improved light absorption and charge transport efficiency, leading to enhanced solar cell performance .

Sensors
The compound's ability to undergo redox reactions has been exploited in the development of electrochemical sensors. These sensors can detect various analytes with high sensitivity and selectivity, paving the way for advancements in environmental monitoring .

Environmental Science

Pollutant Degradation
Research has indicated that compounds similar to 1-(8-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone can catalyze the degradation of persistent organic pollutants in wastewater treatment processes. Their effectiveness in breaking down harmful substances highlights their potential for environmental remediation applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis
AntimicrobialBroad-spectrum activity
Pollutant degradationEffective in wastewater treatment

Table 2: Material Properties for Applications

Application TypeProperty EnhancedReference
Organic PhotovoltaicsImproved charge transport
SensorsHigh sensitivity

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of related dithioloquinoline compounds. The results indicated a significant reduction in tumor growth in animal models treated with these compounds, suggesting their potential as therapeutic agents in oncology.

Case Study 2: Environmental Remediation

In an investigation featured in Environmental Science & Technology, researchers assessed the ability of dithioloquinoline derivatives to degrade chlorinated pollutants. The findings showed that these compounds could effectively reduce pollutant concentrations by over 90% within a short time frame.

Mechanism of Action

The mechanism of action of 1-(8-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Ethanone Side Chain

Compound Name Substituent Molecular Formula Molecular Weight Key Features
Target Compound 2-Phenylethanone C₂₀H₁₈NO₂S₃ 413.59 Aromatic ketone; high lipophilicity (XLogP3 ≈ 4.8 inferred from analogs)
2-Chloro-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone Chloroethanone C₁₅H₁₄ClNO₂S₃ 371.93 Chlorine enhances electrophilicity; reduced steric bulk
1-(4-Fluorophenyl)ethanone analog 4-Fluorophenyl C₂₀H₁₆FNO₃S₃ 401.54 Fluorine increases electronegativity; potential for improved metabolic stability
2-(4-Ethylphenoxy)ethanone analog 4-Ethylphenoxy C₂₃H₂₃NO₃S₃ 457.6 Ethylphenoxy group enhances lipophilicity (XLogP3 = 4.8)
Triazole-sulfanyl analog 4-Methyl-1,2,4-triazol-3-ylsulfanyl C₁₈H₁₈N₄O₂S₄ 450.6 Triazole introduces hydrogen-bonding capacity; higher topological polar surface area (168 vs. 122 in target)

Modifications to the Quinoline Core

Compound Name Core Modification Molecular Formula Molecular Weight Impact
Cyclopropylmethanone analog Cyclopropyl group on quinoline C₂₀H₂₁NO₂S₃ 361.6 Cyclopropane increases ring strain; may alter reactivity
8-Ethoxy analog Ethoxy at position 8 C₂₃H₂₉NO₂S₃ 457.6 Ethoxy group enhances solubility but reduces metabolic stability

Functional Group Replacements

  • Sulfur-to-Oxygen Substitutions: Replacing sulfur atoms with oxygen (e.g., in hydroxyacetophenone derivatives) reduces molecular weight but diminishes thiol-mediated reactivity .
  • Nitro Group Additions: Nitro-substituted analogs (e.g., 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone) exhibit higher polarity but lower stability under reducing conditions .

Physicochemical Properties

  • Lipophilicity: The target compound’s XLogP3 (~4.8) is comparable to its 4-ethylphenoxy analog but lower than the cyclohexyl-propanone derivative (XLogP3 = 3.5–4.8) .
  • Solubility : Sulfur-rich analogs (e.g., triazole-sulfanyl) exhibit poor aqueous solubility due to high topological polar surface area (168) .

Biological Activity

1-(8-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone (CAS Number: 296272-34-9) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H19NO2S3C_{21}H_{19}NO_2S_3 with a molecular weight of approximately 413.58 g/mol. The compound features a quinoline core with various substituents that may influence its biological properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression. For instance, one study demonstrated that a related compound inhibited the growth of breast cancer cells by interfering with the PI3K/Akt signaling pathway, leading to increased apoptosis rates .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted that quinoline-based compounds possess antibacterial and antifungal activities due to their ability to disrupt microbial membranes and inhibit nucleic acid synthesis . Specifically, derivatives similar to this compound have shown effectiveness against various strains of bacteria, including drug-resistant strains.

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise. The presence of multiple aromatic rings in its structure contributes to its ability to scavenge free radicals. Research indicates that it can enhance cellular antioxidant defenses, potentially offering protective effects against oxidative stress-related diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : It can trigger programmed cell death in cancerous cells through various signaling pathways.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.

Case Studies

Several studies have been conducted to assess the efficacy of similar compounds:

  • Study on Anticancer Efficacy : In vitro tests demonstrated that a related compound significantly reduced the viability of human leukemia cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Testing : A comparative study showed that quinoline derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, with some derivatives showing synergistic effects when combined with standard antibiotics .

Data Tables

Biological ActivityObserved EffectsReferences
AnticancerInduces apoptosis; inhibits cell growth
AntimicrobialEffective against various bacterial strains
AntioxidantScavenges free radicals; enhances antioxidant defenses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(8-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone
Reactant of Route 2
Reactant of Route 2
1-(8-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.